4-Styrylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-styrylpyridine involves oxidative polycondensation reactions. For instance, oligo-4-aminopyridine (4-OAP) can be synthesized from 4-aminopyridine using NaOCl as an oxidant in aqueous solution (Kaya & Koyuncu, 2003).
Molecular Structure Analysis
A comprehensive theoretical study of 4-styrylpyridine reveals insights into its molecular structure. Using density functional theory (DFT) and other post-Hartree-Fock methods, the planar structure at the energy minimum associated with the trans conformation and the twisted structure at the minimum of higher energy associated with the cis conformation were identified (Lawson Daku, Linares, & Boillot, 2007).
Chemical Reactions and Properties
4-Styrylpyridine undergoes various chemical reactions. For example, in dimethylformamide, it shows two separate one-electron waves in its polarography and can undergo photocycloaddition reactions in certain conditions (Alwair, Archer, & Grimshaw, 1972). Additionally, the [2+2] photocycloaddition reactions of 4-styrylpyridine hydroperchlorates were studied, highlighting its unique behavior in these reactions (Kuz'mina et al., 2011).
Physical Properties Analysis
The physical properties of 4-styrylpyridine, such as its thermal behavior and stability, have been characterized in various studies. For instance, the thermal behavior of low-molecular-weight styrylpyridines was investigated, providing insights into their stability and reactivity at different temperatures (Clavreul, Bloch, Brigodiot, & Maréchal, 1987).
Chemical Properties Analysis
The electrochemical properties of 4-styrylpyridine have been explored, revealing its behavior in different solvent environments. Its polarography in anhydrous dimethylformamide and reduction in protic solvents have been studied, indicating different products from electroreduction in these environments (Alwair, Archer, & Grimshaw, 1972).
Scientific research applications
Photoisomerization Studies: 4-Styrylpyridine has been extensively studied for its photoisomerization properties. Research on Re(I) complexes featuring 4-styrylpyridine ligands delved into the trans-cis photoisomerization process, offering insights into the photophysics of these compounds (Kayanuma et al., 2011). Additionally, factors affecting the photoisomerization of 4-styrylpyridine, like irradiation wavelengths and solvent effects, were studied using UV and NMR spectroscopy (Gafiyatullin et al., 2014).
Supramolecular Chemistry and Metal Cation Binding: Studies have shown that 4-Styrylpyridine can form supramolecular assemblies, especially in the presence of metal cations. This was demonstrated in a study exploring the binding of metal cations to a 4-styrylpyridine derivative containing a 15-crown-5 ether fragment (Fedorov et al., 2005).
Catalytic and Photocatalytic Applications: 4-Styrylpyridine and its derivatives have been evaluated for their catalytic abilities. For example, a copper(II) complex based on 4-styrylpyridine exhibited biomimetic activity similar to phenoxazinone synthase, an enzyme, in the oxidation of o-aminophenol (Zaman et al., 2019).
Electrochemical Studies: The electrochemical behavior of 4-styrylpyridine has been a subject of research, focusing on aspects like polarography and cyclic voltammetry in different solvents (Alwair et al., 1972).
Pharmacological Research: In the pharmacological domain, 4-styrylpyridine analogues have been screened for their activity as choline acetyltransferase inhibitors, with observations on their acute toxicity and neurological effects (Hemsworth & Foldes, 1970).
Nonlinear Optical Properties: Research has also been conducted on the nonlinear optical properties of 4-styrylpyridines, particularly when coordinated to metal complexes. This includes the study of their quadratic hyperpolarizability and potential applications in photonic devices (Tessore et al., 2020).
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Styrylpyridine | |
CAS RN |
103-31-1, 5097-93-8 | |
Record name | 4-Stilbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Stilbazole, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Styrylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Styrylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-(2-phenylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-styrylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-STYRYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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